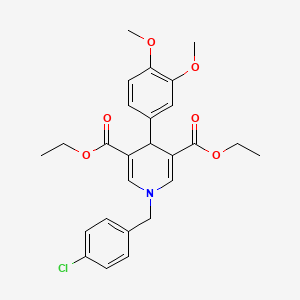![molecular formula C16H10Cl2N2O4 B6051480 4-(4-chlorophenyl)-3-[(4-chlorophenyl)hydrazono]-2,4-dioxobutanoic acid](/img/structure/B6051480.png)
4-(4-chlorophenyl)-3-[(4-chlorophenyl)hydrazono]-2,4-dioxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorophenyl)-3-[(4-chlorophenyl)hydrazono]-2,4-dioxobutanoic acid, also known as CCDC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 4-(4-chlorophenyl)-3-[(4-chlorophenyl)hydrazono]-2,4-dioxobutanoic acid is not fully understood, but studies have suggested that it may act as a reactive oxygen species (ROS) scavenger. 4-(4-chlorophenyl)-3-[(4-chlorophenyl)hydrazono]-2,4-dioxobutanoic acid has been shown to reduce the level of ROS in cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-3-[(4-chlorophenyl)hydrazono]-2,4-dioxobutanoic acid has been shown to have various biochemical and physiological effects. Studies have shown that 4-(4-chlorophenyl)-3-[(4-chlorophenyl)hydrazono]-2,4-dioxobutanoic acid can induce cell cycle arrest and apoptosis in cancer cells. 4-(4-chlorophenyl)-3-[(4-chlorophenyl)hydrazono]-2,4-dioxobutanoic acid has also been shown to inhibit the growth of bacteria and fungi.
实验室实验的优点和局限性
One of the main advantages of 4-(4-chlorophenyl)-3-[(4-chlorophenyl)hydrazono]-2,4-dioxobutanoic acid is its simple synthesis method, which makes it easy to produce in a laboratory setting. 4-(4-chlorophenyl)-3-[(4-chlorophenyl)hydrazono]-2,4-dioxobutanoic acid is also relatively stable and can be stored for long periods of time. However, one of the limitations of 4-(4-chlorophenyl)-3-[(4-chlorophenyl)hydrazono]-2,4-dioxobutanoic acid is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 4-(4-chlorophenyl)-3-[(4-chlorophenyl)hydrazono]-2,4-dioxobutanoic acid. One area of research is the development of new catalysts based on 4-(4-chlorophenyl)-3-[(4-chlorophenyl)hydrazono]-2,4-dioxobutanoic acid. 4-(4-chlorophenyl)-3-[(4-chlorophenyl)hydrazono]-2,4-dioxobutanoic acid has been shown to be an effective catalyst for the synthesis of various organic compounds, and further research could lead to the development of new catalysts with improved efficiency and selectivity.
Another area of research is the development of 4-(4-chlorophenyl)-3-[(4-chlorophenyl)hydrazono]-2,4-dioxobutanoic acid-based drugs for the treatment of cancer. Studies have shown that 4-(4-chlorophenyl)-3-[(4-chlorophenyl)hydrazono]-2,4-dioxobutanoic acid has antitumor activity against various cancer cell lines, and further research could lead to the development of new cancer therapies based on 4-(4-chlorophenyl)-3-[(4-chlorophenyl)hydrazono]-2,4-dioxobutanoic acid.
Overall, 4-(4-chlorophenyl)-3-[(4-chlorophenyl)hydrazono]-2,4-dioxobutanoic acid is a promising compound with potential applications in various scientific fields. Further research is needed to fully understand its mechanism of action and to develop new applications for this compound.
合成方法
The synthesis of 4-(4-chlorophenyl)-3-[(4-chlorophenyl)hydrazono]-2,4-dioxobutanoic acid involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-(4-chlorophenyl)hydrazine. The resulting compound is then reacted with ethyl acetoacetate and acetic anhydride to form 4-(4-chlorophenyl)-3-[(4-chlorophenyl)hydrazono]-2,4-dioxobutanoic acid. The synthesis method of 4-(4-chlorophenyl)-3-[(4-chlorophenyl)hydrazono]-2,4-dioxobutanoic acid is relatively simple and can be performed in a laboratory setting.
科学研究应用
4-(4-chlorophenyl)-3-[(4-chlorophenyl)hydrazono]-2,4-dioxobutanoic acid has been studied for its potential applications in various scientific fields. One of the main applications of 4-(4-chlorophenyl)-3-[(4-chlorophenyl)hydrazono]-2,4-dioxobutanoic acid is in the field of catalysis. 4-(4-chlorophenyl)-3-[(4-chlorophenyl)hydrazono]-2,4-dioxobutanoic acid has been shown to be an effective catalyst for the synthesis of various organic compounds, including pyrazoles, pyridines, and pyrimidines.
4-(4-chlorophenyl)-3-[(4-chlorophenyl)hydrazono]-2,4-dioxobutanoic acid has also been studied for its potential use in the treatment of cancer. Studies have shown that 4-(4-chlorophenyl)-3-[(4-chlorophenyl)hydrazono]-2,4-dioxobutanoic acid has antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-(4-chlorophenyl)-3-[(4-chlorophenyl)hydrazono]-2,4-dioxobutanoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
(E)-4-(4-chlorophenyl)-3-[(4-chlorophenyl)diazenyl]-4-hydroxy-2-oxobut-3-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O4/c17-10-3-1-9(2-4-10)14(21)13(15(22)16(23)24)20-19-12-7-5-11(18)6-8-12/h1-8,21H,(H,23,24)/b14-13+,20-19? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNONCXPCMGKGKG-UPTLGALWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C(=O)C(=O)O)N=NC2=CC=C(C=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C(/C(=O)C(=O)O)\N=NC2=CC=C(C=C2)Cl)/O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-cyclopentyl-3-{2-oxo-2-[4-(2-thienylmethyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B6051399.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-[(methylthio)acetyl]-3-piperidinecarboxamide](/img/structure/B6051425.png)
![2,2'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis(5-methylbenzoic acid)](/img/structure/B6051433.png)
![1-{2-[(cyclooctylamino)methyl]-5-methoxyphenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6051435.png)

![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide](/img/structure/B6051459.png)

![N-butyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6051475.png)
![7-(2,3-difluorobenzyl)-2-(2-pyrazinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6051488.png)
![2-(1-(2,2-dimethylpropyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6051491.png)


![ethyl 5-ethyl-2-[(2-iodobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6051505.png)
![9-(4-methylphenyl)-8-[(3-pyridinylmethyl)thio]-1,9-dihydro-6H-purin-6-one](/img/structure/B6051514.png)